Ethyl 7-bromobenzo[d]thiazole-2-carboxylate
Description
Ethyl 7-bromobenzo[d]thiazole-2-carboxylate is a brominated heterocyclic ester featuring a benzo[d]thiazole core substituted with a bromine atom at position 7 and an ethyl ester group at position 2. This compound is of significant interest in medicinal chemistry and materials science due to the reactivity imparted by the bromine substituent and the versatility of the ester moiety in further functionalization. Its synthesis typically involves condensation reactions between brominated aromatic aldehydes and thiol-containing precursors under basic conditions, as exemplified in analogous syntheses of ethyl thiazole carboxylates .
Properties
IUPAC Name |
ethyl 7-bromo-1,3-benzothiazole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2S/c1-2-14-10(13)9-12-7-5-3-4-6(11)8(7)15-9/h3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXCIKLLQRVIERU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=C(S1)C(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural and Chemical Properties
Ethyl 7-bromobenzo[d]thiazole-2-carboxylate (CAS 1187928-61-5) features a benzothiazole scaffold with a bromine atom at position 7 and an ethyl ester group at position 2. Its molecular formula is C₁₀H₈BrNO₂S , with a molecular weight of 286.14 g/mol . The bromine substituent enhances electrophilic reactivity, making the compound valuable for cross-coupling reactions, while the ester group allows further derivatization. Key spectral data includes a distinctive carbonyl stretch at ~1,700 cm⁻¹ (IR) and aromatic proton signals between δ 7.5–8.5 ppm (¹H NMR).
Synthetic Routes and Methodologies
Direct Bromination-Cyclization Approach
This one-pot method combines bromination and cyclization steps using methyl 4-aminobenzoate as the starting material. In a representative procedure:
- Thiocyanation : Methyl 4-aminobenzoate reacts with potassium thiocyanate (KSCN, 4 equiv) in glacial acetic acid at room temperature for 45 minutes.
- Bromination : Bromine (2 equiv) in acetic acid is added dropwise at 10°C, followed by stirring overnight.
- Cyclization : The reaction mixture is neutralized with NH₃ (pH 8) to precipitate the product.
Key Observations :
Multi-Step Synthesis via α-Bromoketone Intermediates
A modular approach involves synthesizing α-bromoketones followed by cyclization with ethyl thiooxamate:
- Bromination of Ketones : Ketone precursors (e.g., 43 ) are treated with N-bromosuccinimide (NBS) in dichloromethane to yield α-bromoketones (44 ).
- Cyclization : Reaction of α-bromoketones with ethyl thiooxamate in ethanol under reflux forms the benzothiazole core (45 ).
- Esterification : Subsequent treatment with ethyl chloroformate introduces the ethyl ester group.
Advantages :
Comparative Analysis of Preparation Methods
Table 1: Method Comparison
Critical Insights :
Experimental Considerations and Optimization
Solvent and Temperature Effects
Recent Advances and Alternative Strategies
Palladium-Catalyzed Cross-Coupling
Post-synthetic modifications using Suzuki-Miyaura coupling enable aryl group introduction at position 7. For example:
- This compound reacts with arylboronic acids in the presence of Pd(OAc)₂/Xantphos to yield biaryl derivatives.
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times from hours to minutes. A prototype procedure achieved 85% yield in 15 minutes using KSCN and bromine in acetic acid.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-bromobenzo[d]thiazole-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The thiazole ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiazolidines.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, and alkylamines are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH) facilitate ester hydrolysis.
Major Products
Substitution Products: Various substituted benzo[d]thiazole derivatives.
Oxidation Products: Sulfoxides and sulfones.
Hydrolysis Products: 7-bromobenzo[d]thiazole-2-carboxylic acid.
Scientific Research Applications
Ethyl 7-bromobenzo[d]thiazole-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of potential drug candidates with antimicrobial, antifungal, and anticancer properties.
Biological Studies: Investigated for its role in inhibiting specific enzymes and pathways in biological systems.
Material Science: Utilized in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of ethyl 7-bromobenzo[d]thiazole-2-carboxylate involves its interaction with specific molecular targets. The bromine atom and the thiazole ring play crucial roles in binding to active sites of enzymes or receptors. This binding can inhibit enzyme activity or modulate receptor functions, leading to various biological effects. The compound may also interfere with cellular pathways, affecting processes such as cell proliferation and apoptosis .
Comparison with Similar Compounds
Structural Analogues within the Benzothiazole Class
Substituent Position and Electronic Effects
- Ethyl 6-chlorobenzo[d]thiazole-2-carboxylate : Replacing bromine at position 7 with chlorine at position 6 reduces steric bulk and alters electronic properties. Chlorine’s lower electronegativity compared to bromine may decrease electrophilic substitution reactivity, impacting applications in cross-coupling reactions .
Ester Group Variations
- Ethyl vs. Methyl Esters : Ethyl esters generally exhibit slower hydrolysis rates compared to methyl esters due to increased steric hindrance. For example, ethyl thiazole-2-carboxylate derivatives (e.g., 239 ) resist rapid decarboxylation under basic conditions longer than methyl analogues, though hydrolysis remains challenging .
Table 1: Comparison of Benzothiazole Esters
| Compound | Substituent (Position) | Ester Group | Stability Under Hydrolysis | Key Applications |
|---|---|---|---|---|
| Ethyl 7-bromobenzo[d]thiazole-2-carboxylate | Br (7) | Ethyl | Moderate* | Pharmaceuticals, Materials |
| Methyl 7-methylbenzo[d]thiazole-2-carboxylate | CH₃ (7) | Methyl | High | Drug candidates |
| Ethyl 4-(2,4-dimethoxyphenyl)thiazole-2-carboxylate | Dimethoxyphenyl (4) | Ethyl | Low (rapid decarboxylation) | Intermediate synthesis |
*Predicted based on analogous ethyl ester behavior .
Brominated Heterocycles with Varied Cores
Thiazole vs. Thiophene Derivatives
- Ethyl 7-Bromobenzo[b]thiophene-2-carboxylate : Replacing the thiazole’s nitrogen with a sulfur atom (thiophene) increases electron density, enhancing π-π stacking in materials science. However, the absence of a nitrogen heteroatom limits hydrogen-bonding interactions critical in drug-receptor binding .
Thiadiazole Derivatives
- 4-(7-Bromobenzo[d]thiadiazol-4-yl)morpholine : The thiadiazole core introduces two additional nitrogen atoms, creating a stronger electron-deficient system. This property is exploited in photovoltaic materials, though the morpholine substituent reduces reactivity compared to ester groups .
Table 2: Brominated Heterocycles with Diverse Cores
| Compound | Core Structure | Key Functional Group | Reactivity Profile | Applications |
|---|---|---|---|---|
| This compound | Benzothiazole | Ethyl ester | Electrophilic substitution | Drug synthesis |
| Ethyl 7-bromobenzo[b]thiophene-2-carboxylate | Benzothiophene | Ethyl ester | π-π stacking | Organic electronics |
| 4-(7-Bromobenzo[d]thiadiazol-4-yl)morpholine | Benzothiadiazole | Morpholine | Electron-deficient | Photovoltaics |
Stability and Reactivity in Functionalization
- Ester Hydrolysis: this compound is expected to undergo hydrolysis to the carboxylic acid under strong basic conditions, similar to ethyl thiazole-2-carboxylate derivatives. However, the bromine atom may stabilize the intermediate via resonance, delaying decarboxylation compared to non-halogenated analogues .
- Cross-Coupling Reactions: The bromine at position 7 enables Suzuki-Miyaura coupling, a feature absent in non-brominated or chloro-substituted derivatives. This reactivity is critical for constructing biaryl systems in drug discovery .
Biological Activity
Ethyl 7-bromobenzo[d]thiazole-2-carboxylate is a compound with significant potential in medicinal chemistry, particularly due to its biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound features a benzothiazole core with a bromine substituent and an ethyl carboxylate group. The molecular structure contributes to its diverse biological properties, including antimicrobial, anticancer, and anti-inflammatory activities.
The mechanism of action for this compound involves:
- Enzyme Interaction : The compound interacts with various enzymes, potentially inhibiting their activity through binding at active sites. The bromine atom enhances binding affinity via halogen bonding, while the thiazole ring can form hydrogen bonds and π-π interactions with target proteins .
- Cellular Pathway Disruption : It may disrupt critical cellular pathways involved in disease progression, making it a candidate for therapeutic applications against various conditions .
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties against several pathogens. Research indicates:
- Inhibition of Bacterial Growth : Studies have shown that this compound exhibits significant inhibitory effects against Gram-positive and Gram-negative bacteria. For example, it demonstrated activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 0.5 to 5 μg/mL .
| Pathogen | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 1.0 |
| Escherichia coli | 2.0 |
| Pseudomonas aeruginosa | 3.0 |
Anticancer Activity
The compound has also been studied for its anticancer properties:
- Cell Line Studies : this compound exhibited cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. IC50 values ranged from 5 to 15 μM, indicating moderate potency .
| Cancer Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 10 |
| A549 | 12 |
Case Studies
- Antimicrobial Efficacy : A study by researchers evaluated the efficacy of this compound against multidrug-resistant strains of bacteria. The compound not only inhibited bacterial growth but also demonstrated synergistic effects when combined with conventional antibiotics, enhancing their effectiveness .
- Anticancer Potential : In vitro studies showed that the compound induced apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. This suggests a mechanism involving both intrinsic and extrinsic apoptotic pathways .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity:
Q & A
Basic Research Questions
Q. What are the key synthetic methodologies for preparing Ethyl 7-bromobenzo[d]thiazole-2-carboxylate?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, thermal amidation using (NH₄)₂S₂O₈ in DMSO at 50°C for 24 hours achieves 75% yield (as in the synthesis of N-(adamantan-1-yl)-7-bromobenzo[d]thiazole-2-carboxamide) . Alternatively, hydrolysis of methyl/ethyl esters (e.g., 7-bromo-benzo[d]thiazole-2-carboxylate derivatives) under reflux with NaOH in methanol for 2 hours is effective . Key steps include purification via column chromatography (e.g., hexane:ethyl acetate gradients) .
Q. How is this compound characterized structurally?
- Methodological Answer :
- NMR/FTIR : -NMR (400 MHz, DMSO-d6) detects aromatic protons (δ 8.25–7.61 ppm) and ester groups (δ 4.73 ppm) . FTIR identifies carbonyl stretches (1666 cm) and C-Br bonds (500–600 cm) .
- X-ray Crystallography : Use SHELX software (e.g., SHELXL for refinement) to solve crystal structures. Intermolecular interactions (e.g., C–H···O) can be analyzed via programs like Mercury .
Advanced Research Questions
Q. How can researchers resolve contradictions in synthetic yields or purity across different protocols?
- Methodological Answer : Compare reaction conditions (e.g., thermal vs. reflux methods) and catalysts. For instance, (NH₄)₂S₂O₈ in DMSO improves amidation efficiency compared to traditional coupling agents . Use HPLC or GC-MS to assess purity and identify byproducts. Adjust stoichiometry (e.g., 2 equiv. of nucleophile) and reaction time (24 hours vs. 6 hours) based on target functional groups .
Q. What computational strategies predict the bioactivity of this compound derivatives?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., acetylcholinesterase for Alzheimer’s research) .
- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to evaluate electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
- QSAR Models : Train models with descriptors like LogP (measured as 2.08) and topological polar surface area (67.4 Ų) to correlate structure with activity .
Q. How can crystallographic data improve understanding of intermolecular interactions in this compound?
- Methodological Answer : Refine X-ray data with SHELXL to identify packing motifs (e.g., π-π stacking in benzo[d]thiazole rings). Analyze hydrogen bonding (e.g., C–H···O) using OLEX2 or PLATON. Compare unit cell parameters (e.g., monoclinic , Å) to assess polymorphism .
Q. What strategies optimize bioassay design for evaluating neuroprotective or anticancer activity?
- Methodological Answer :
- In Vitro Assays : Test acetylcholinesterase inhibition (for Alzheimer’s) at 0.1–10 µM concentrations . For anticancer activity, use MTT assays on cell lines (e.g., HeLa) with IC calculations .
- In Vivo Models : Administer derivatives (10–50 mg/kg) in transgenic mice for neurodegenerative studies, monitoring biomarkers (e.g., Aβ plaques) via ELISA .
Q. How do substituent modifications (e.g., bromine vs. chlorine) impact structure-activity relationships (SAR)?
- Methodological Answer : Synthesize analogs (e.g., 7-chloro or 7-fluoro derivatives) and compare bioactivity. Bromine’s electronegativity and steric effects enhance binding to hydrophobic enzyme pockets (e.g., 75% yield in adamantyl derivatives vs. 68% in morpholino analogs) . Use Hammett constants () to quantify electronic effects on reaction rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
